molecular formula C9H12O3 B3191805 1,3-Propanediol, 2-phenoxy- CAS No. 5800-08-8

1,3-Propanediol, 2-phenoxy-

Cat. No.: B3191805
CAS No.: 5800-08-8
M. Wt: 168.19 g/mol
InChI Key: IEAGXQUAKGSSHK-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-phenoxy- is an organic compound with the chemical formula C9H12O3. It is a white crystalline substance that is soluble in water and alcohol. This compound is used as an intermediate in organic synthesis and has various applications in different fields.

Preparation Methods

1,3-Propanediol, 2-phenoxy- can be synthesized through the reaction of phenol with 3-chloro-1,2-propanediol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The industrial production of this compound often involves the use of phenol and epichlorohydrin, followed by hydrolysis to yield 1,3-Propanediol, 2-phenoxy-.

Chemical Reactions Analysis

1,3-Propanediol, 2-phenoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Propanediol, 2-phenoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: This compound is used in the development of pharmaceuticals and other therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-phenoxy- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1,3-Propanediol, 2-phenoxy- can be compared with other similar compounds such as 2-phenoxy-1-phenyl-propane-1,3-diol. While both compounds contain a phenoxy group, their chemical properties and reactivity may differ due to the presence of additional functional groups. The unique structure of 1,3-Propanediol, 2-phenoxy- allows it to be used in specific applications where other similar compounds may not be suitable.

Properties

CAS No.

5800-08-8

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-phenoxypropane-1,3-diol

InChI

InChI=1S/C9H12O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

IEAGXQUAKGSSHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(CO)CO

Canonical SMILES

C1=CC=C(C=C1)OC(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anticipating a ring closure similar to that developed by Holton et al., 1994 during their total synthesis of paclitaxel, (Holton, R. A.; Somoza, C.; Kim, H. B.; Liang, F.; Biedeger, R. J.; Boatman, P. D.; Shindo, M.; Smith, C. C.; Kim, S.; Nadizadeh, H.; Suzuki, Y.; Tao, C.; Vu, P.; Tang, S.; Zhang, P.; Murthi, K. K.; Gentile, L. N.; Liu, J. H. J. Am. Chem. Soc. 1994, 116, 1597 and Holton, R. A.; Kim, H. B.; Somoza, C.; Liang, F.; Biedeger, R. J.; Boatman, P. D.; Shindo, M.; Smith, C. C.; Kim, S.; Nadizadeh, H.; Suzuki, Y.; Tao, C.; Vu, P.; Tang, S.; Zhang, P.; Murthi, K. K.; Gentile, L. N.; Liu, J. H. J. Am. Chem. Soc. 1994, 116, 1599) the inventors initially deployed acetophenone, 2, according to FIG. 1 as the most inexpensive and directly analogous starting material appropriate for producing 2-phenylglycerol, 1 where R=Ø, which could then be used as the key building block for further elaboration into the desired oxetanes. Toward this end, the enol form of acetophenone, 2, was trapped as its trimethylsilyl (TMS) ether (Step a) (Rubottom, G. M.; Gruber, J. M.; Juve, Jr., H. D.; Charleson, D. A. Org. Synth. 1986, 64, 118) which was vacuum distilled (42-43° C., 0.10 mm Hg) prior to its oxidation with meta-chloroperbenzoic acid (Step b) to produce α-hydroxyacetophenone. In addition to having appropriate NMR spectroscopic data, crystallization of the latter from hexane/ethyl acetate (1/1) provided material having a melting point of 88-90° C. which is comparable to the technical literature (Yorozu, K.; Takai, T.; Yamada, T.; Mukaiyama, T. Bull Chem. Soc. Jpn. 1994, 67, 2195: melting point=87 to 89° C.) as well as to commercial grade specifications (Aldrich Chem. Co.: melting point=86 to 89° C. and Acros Organics/Fisher Scientific: melting point=86 to 88° C.). Formation of the TMS ether (Step c) followed by immediate reaction with methylmagnesium bromide (Step d) then produced racemic 1,2-dihydroxy-2-phenylpropane. Flash chromatography and crystallization of the latter from hexane/ether (1/1) provided material again having appropriate NMR data and a melting point of 43-45° C. which is comparable to both the technical literature and commercial grade specifications (Eliel, E. L.; Freeman, J. P. J. Am. Chem. Soc. 1952, 74, 923: melting point=44 to 45° C. and Aldrich Chem. Co.: mp=44 to 45° C., respectively). However, at this point the overall yield for just the first four steps of this eight-step strategy had already plummeted to less than 20%. Thus, a higher yielding and more expedient pathway to compound 1 was sought and the latter steps of this first approach, as shown by dotted lines in FIG. 1, were not pursued.
Name
paclitaxel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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